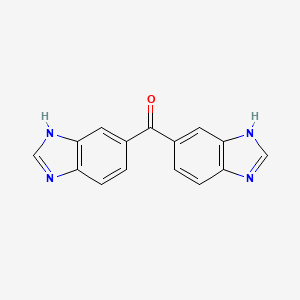
Bis(1H-benzimidazol-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1H-benzimidazol-6-yl)methanone is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This structure allows them to mimic the properties of DNA bases, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(1H-benzimidazol-6-yl)methanone can be synthesized through various methods. One common approach involves the oxidation of bis(1H-benzimidazol-2-yl)methane using reagents such as Fe(II)/O2 in ethanol-water or hydrogen peroxide in acetic acid . Another method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of KOH in DMSO solvent at elevated temperatures .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1H-benzimidazol-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole rings.
Substitution: Nucleophilic substitution reactions are common, where substituents on the benzimidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Fe(II)/O2 in ethanol-water or hydrogen peroxide in acetic acid.
Substitution: Benzyl bromide or benzyl chloride in the presence of KOH in DMSO solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(1H-benzimidazol-6-yl)methanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(1H-benzimidazol-6-yl)methanone involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzymes and interference with cellular processes, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: This compound also belongs to the bis-benzimidazole family and exhibits similar biological activities.
2-Substituted Benzimidazole Derivatives: These compounds have been reported for their antibacterial and antifungal activities.
Uniqueness: Bis(1H-benzimidazol-6-yl)methanone is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad spectrum of biological activities. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
102342-74-5 |
|---|---|
Molekularformel |
C15H10N4O |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
bis(3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C15H10N4O/c20-15(9-1-3-11-13(5-9)18-7-16-11)10-2-4-12-14(6-10)19-8-17-12/h1-8H,(H,16,18)(H,17,19) |
InChI-Schlüssel |
NLAUDUSZZPEUAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)N=CN4)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


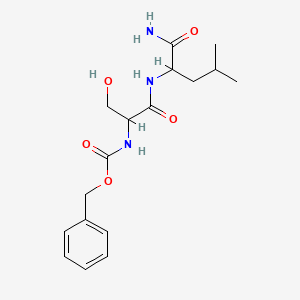
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
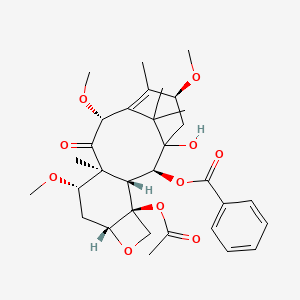
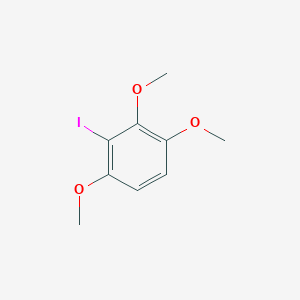

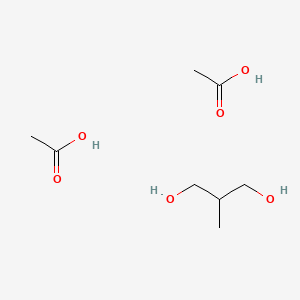
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
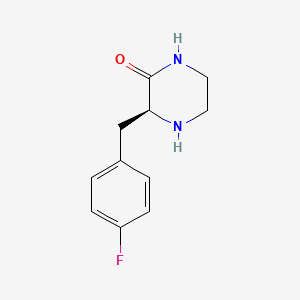
![1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-](/img/structure/B14080258.png)

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)

![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)
